3-Methylfuran-2-carboximidamide hydrochloride
Description
3-Methylfuran-2-carboximidamide hydrochloride (CAS No. 1198283-45-2) is a heterocyclic organic compound with the molecular formula C₆H₉ClN₂O and a molecular weight of 160.60 g/mol. It is structurally characterized by a furan ring substituted with a methyl group at the 3-position and a carboximidamide functional group, which is protonated as a hydrochloride salt.
This compound is of interest in pharmaceutical and agrochemical research due to its imidamide moiety, which is often associated with bioactivity in small molecules. However, specific applications or mechanistic studies of 3-methylfuran-2-carboximidamide hydrochloride remain underexplored in peer-reviewed sources.
Properties
IUPAC Name |
3-methylfuran-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-2-3-9-5(4)6(7)8;/h2-3H,1H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQCVWXUASFJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2-carboximidamide hydrochloride typically involves the reaction of 3-methylfuran-2-carboxylic acid with an appropriate amine under acidic conditions to form the carboximidamide derivative. The hydrochloride salt is then obtained by treating the carboximidamide with hydrochloric acid .
Industrial Production Methods: Industrial production methods for 3-Methylfuran-2-carboximidamide hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Methylfuran-2-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Methylfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Benzimidamide Hydrochloride
Benzimidamide hydrochloride shares a structural similarity with 3-methylfuran-2-carboximidamide hydrochloride due to the presence of the imidamide group. A study in the Journal of Pharmaceutical Research International (2021) evaluated benzimidamide hydrochloride as a specificity enhancer in leflunomide, an immunosuppressive drug. The compound demonstrated improved target binding affinity compared to unmodified leflunomide derivatives, suggesting that the imidamide group plays a critical role in molecular recognition .
Carbofuran Derivatives
Evidence from the Pesticide Chemicals Glossary (2001) highlights structurally related compounds such as 3-hydroxycarbofuran and 3-ketocarbofuran , which are metabolites of the carbamate insecticide carbofuran. While these compounds share a furan backbone, their functional groups (hydroxy and ketone substituents) and applications (insecticide metabolism) differ significantly from 3-methylfuran-2-carboximidamide hydrochloride, which lacks carbamate ester linkages .
Methylcarbamate Analogs
Compounds like metolcarb (3-methylphenyl methylcarbamate) and promecarb (3-methyl-5-isopropylphenyl methylcarbamate) are carbamate-based pesticides. These analogs exhibit acetylcholinesterase inhibition, a mechanism absent in 3-methylfuran-2-carboximidamide hydrochloride due to its distinct imidamide-hydrochloride structure. This underscores the functional divergence between carbamates and imidamides in agrochemical design .
Biological Activity
3-Methylfuran-2-carboximidamide hydrochloride is a compound with the molecular formula C₆H₉ClN₂O and a CAS number of 1198283-45-2. This compound features a furan ring substituted at the 3-position with a methyl group and at the 2-position with a carboximidamide group, which enhances its solubility and potential biological activity. Its unique structure makes it an interesting candidate for various pharmacological applications, although comprehensive studies on its biological effects are still emerging.
The synthesis of 3-Methylfuran-2-carboximidamide hydrochloride typically involves the reaction of 3-methylfuran with an appropriate amine in the presence of an acid chloride, yielding the desired carboximidamide derivative. The hydrochloride salt form is noted for improving solubility in aqueous environments, which is advantageous for biological testing and pharmaceutical applications .
The mechanism of action for 3-Methylfuran-2-carboximidamide hydrochloride is hypothesized to involve interactions with specific enzymes or receptors within biological pathways. This interaction may modulate enzyme activity or receptor signaling, leading to various biological effects. However, detailed mechanistic studies are necessary to elucidate these pathways definitively .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-Methylfuran-2-carboximidamide hydrochloride, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylfuran-2-carboximidamide hydrochloride | C₆H₉ClN₂O | Unique substitution pattern; potential for diverse bioactivity |
| 3-Methylfuran-2-carboxylic acid | C₅H₆O₂ | Precursor in synthesis; lacks carboximidamide functionality |
| Furan-2-carboximidamide hydrochloride | C₅H₈ClN₂O | Similar structure; different substitution pattern |
| 4-Methylfuran-3-carboximidamide hydrochloride | C₆H₉ClN₂O | Variation in methyl group position; differing biological properties |
Case Studies and Research Findings
- Antioxidant Activity Study : In vitro assays showed that certain furan derivatives exhibited potent antioxidant activity through DPPH radical scavenging assays. While specific data for 3-Methylfuran-2-carboximidamide hydrochloride is not yet available, its structural similarities suggest potential effectiveness .
- Antimicrobial Testing : Research on related compounds indicates significant antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that 3-Methylfuran-2-carboximidamide hydrochloride could also possess similar activities pending empirical validation .
- Cancer Research Applications : Preliminary studies involving furan derivatives have indicated their potential role in inhibiting cancer cell proliferation. Further investigation into this compound could uncover therapeutic avenues in oncology .
Q & A
Q. What are the established synthetic routes for 3-Methylfuran-2-carboximidamide hydrochloride, and what key reaction parameters influence yield?
Methodological Answer: Synthesis of heterocyclic hydrochlorides like 3-Methylfuran-2-carboximidamide hydrochloride typically involves cyclization, acylation, or aminolysis steps. For example:
- Cyclization : Starting from furan derivatives, introduce methyl and carboximidamide groups via nucleophilic substitution.
- Aminolysis : React intermediates (e.g., methylfurancarbonitrile) with ammonia or amines under acidic conditions to form the carboximidamide group, followed by HCl salt formation .
- Key Parameters : Solvent polarity (e.g., ethanol or propylene glycol), reaction temperature (optimized between 80–160°C), and stoichiometric ratios of reagents (e.g., excess HCl for salt stabilization) significantly impact yield .
Q. Which analytical techniques are recommended for purity assessment and structural confirmation?
Methodological Answer:
- HPLC/UPLC : Quantify purity using reverse-phase chromatography with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
- Spectroscopy :
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] for CHNO·HCl: calc. 175.06) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts and improve yield?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for carboximidamide formation vs. protic solvents (e.g., ethanol) for salt stabilization.
- Temperature Gradients : Use a two-stage protocol (e.g., 160°C for cyclization, 80°C for salt formation) to reduce decomposition .
- Catalyst Addition : Explore Lewis acids (e.g., ZnCl) to accelerate imine formation.
- In-line Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time dynamically .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations for C chemical shifts).
- Isotopic Labeling : Use N-labeled amines to distinguish between primary/secondary amines in the carboximidamide group.
- X-ray Crystallography : Resolve ambiguous proton environments by growing single crystals in ethanol/HCl mixtures .
Q. What are the stability profiles of 3-Methylfuran-2-carboximidamide hydrochloride under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies (40–60°C) to identify decomposition pathways (e.g., hydrolysis of the carboximidamide group).
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as recommended for similar hydrochlorides .
- Humidity Control : Use desiccants (silica gel) to avoid deliquescence, which can promote HCl loss and free base formation .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) with standardized purity (>98% by HPLC) and solvent controls (e.g., DMSO vs. saline) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Species-Specific Effects : Compare results across cell lines (e.g., HEK293 vs. primary neurons) to isolate mechanistic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
